1-Fmoc-3-azetidine acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Fmoc-3-azetidine acetic acid is a white to slightly yellow solid that is soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform . It is stable in air but should be kept away from prolonged exposure to sunlight .

Molecular Structure Analysis

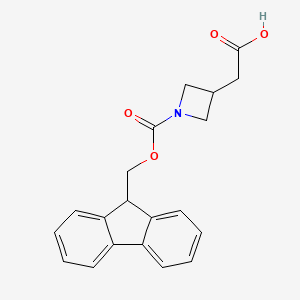

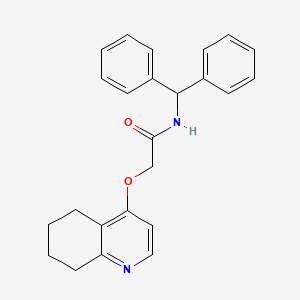

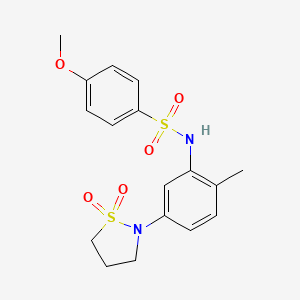

The molecular structure of 1-Fmoc-3-azetidine acetic acid consists of a three-membered azetidine ring attached to an acetic acid moiety and protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group .

Physical And Chemical Properties Analysis

1-Fmoc-3-azetidine acetic acid has a molecular weight of 337.38 g/mol . It is a white to slightly yellow solid that is soluble in organic solvents such as dimethyl sulfoxide, methanol, and chloroform . More specific physical and chemical properties (such as melting point, boiling point, etc.) were not found in the available sources.

Aplicaciones Científicas De Investigación

Synthesis and Applications in Peptide Research

1-Fmoc-3-azetidine acetic acid and its derivatives are prominently utilized in the field of peptide research and synthesis. These compounds often serve as key intermediates in the synthesis of peptide chains and are instrumental in studying peptide activity and structure. For instance, azetidine-2-carboxylic acid analogs with various heteroatomic side chains have been synthesized to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Moreover, Fmoc-modified amino acids and short peptides have shown significant potential in the fabrication of functional materials, highlighting their relevance in bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Role in Solid-phase Synthesis and Peptidomimetics

The solid-phase synthesis of peptidomimetics using Fmoc-protected amino acids is a critical area of research. Fmoc-based strategies have been described for the synthesis of mixed aza-beta3-peptides, which mimic biologically active sequences and offer a vast range of applications in medicinal chemistry (Busnel et al., 2005). The utility of Fmoc-protected morpholine-3-carboxylic acid in solid-phase peptide synthesis further underscores the versatility of these compounds in synthesizing complex peptide structures (Sladojevich et al., 2007).

Contributions to Bioorganic Chemistry

Fmoc amino acids have played a pivotal role in enhancing solid-phase peptide synthesis methodology, leading to the synthesis of biologically active and isotopically labeled peptides and small proteins. This has opened up numerous opportunities in bioorganic chemistry and peptide research (Fields & Noble, 2009).

Mecanismo De Acción

Target of Action

It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are advanced therapeutic agents designed to target specific proteins for degradation .

Mode of Action

1-Fmoc-3-azetidine acetic acid acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the cytotoxic drug or the E3 ligase recruiting moiety . This allows the drug to be selectively delivered to cells expressing the target protein, thereby reducing off-target effects .

Biochemical Pathways

The exact biochemical pathways affected by 1-Fmoc-3-azetidine acetic acid depend on the specific proteins targeted by the ADC or PROTAC it is part of . By enabling the selective delivery of drugs, it can influence a wide range of pathways depending on the therapeutic context .

Pharmacokinetics

As a linker in adcs and protacs, it can influence the pharmacokinetics of these molecules . The linker can affect the stability, solubility, and overall pharmacokinetic profile of the therapeutic agent .

Result of Action

The result of the action of 1-Fmoc-3-azetidine acetic acid is the selective delivery of a drug to cells expressing a specific target protein . This can lead to the degradation of the target protein, resulting in therapeutic effects such as the inhibition of cancer cell growth in the case of oncology-focused ADCs and PROTACs .

Action Environment

The action of 1-Fmoc-3-azetidine acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the linker and the release of the drug . Additionally, factors such as the presence of competing proteins and the expression level of the target protein can influence the efficacy of the ADC or PROTAC .

Propiedades

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRHXPLYZMPRAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fmoc-3-azetidine acetic acid | |

CAS RN |

959236-89-6 |

Source

|

| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2369953.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2369959.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2369964.png)

![[2-(4-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-3-yl)methanone](/img/structure/B2369965.png)

![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2369976.png)